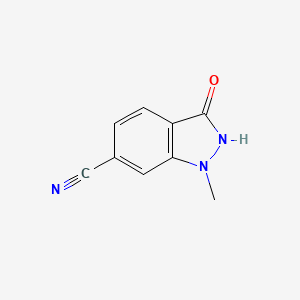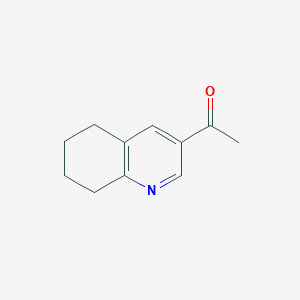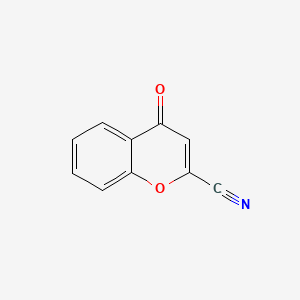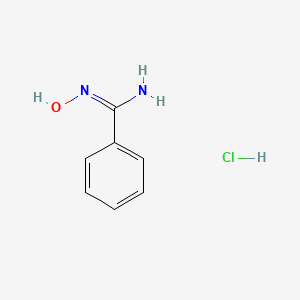![molecular formula C9H11NO2 B15071686 N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by a benzodioxin ring fused with an amine group and a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically begins with 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves several key steps:
Alkylation of Phenolic Hydroxyl Group: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
This synthetic route is advantageous due to its fewer side reactions, simplified isolation process, and higher yield with increased purity, making it suitable for large-scale preparation .
化学反応の分析
Types of Reactions
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Lacks the N-methyl group.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine: Differs in the position of the substituent.
Uniqueness
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
N-methyl-2,3-dihydro-1,4-benzodioxin-5-amine |
InChI |
InChI=1S/C9H11NO2/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4,10H,5-6H2,1H3 |
InChIキー |
HHRYEPMEWPMMFG-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=CC=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)

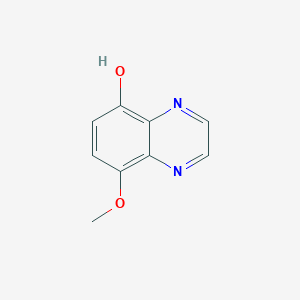

![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
